molecular formula C6H2Br2N2S2 B8269524 4,4'-Dibromo-5,5'-bithiazole

4,4'-Dibromo-5,5'-bithiazole

Cat. No. B8269524
M. Wt: 326.0 g/mol
InChI Key: XRLLAFRUWXQXKE-UHFFFAOYSA-N
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Description

4,4'-Dibromo-5,5'-bithiazole is a useful research compound. Its molecular formula is C6H2Br2N2S2 and its molecular weight is 326.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Dibromo-5,5'-bithiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dibromo-5,5'-bithiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • 4,4'-Dibromo-5,5'-bithiazole is used in the synthesis of quinoidal 5,5'-diarylimino-2,2'-bithiazoles via Pd(0)-catalyzed double C-N coupling and Ag2O-mediated oxidation. These compounds exhibit unique optical properties and are studied for their electronic characteristics (Koyioni & Koutentis, 2017).

Polymer Chemistry and Electronic Applications

  • Bithiazole-containing polymers demonstrate good conductivity and stable electrochemistry. They are used in electronically conducting polymers, with variations in their redox potential and conductivity depending on their specific structures and substituents (Jenkins & Pickup, 1993).
  • Conjugated, n-dopable, bithiazole-containing polymers show the ability to tune properties around the bithiazole chromophore, maintaining reversible reduction and n-dopability for conductivity applications (Politis et al., 1998).

Chemical Sensing

  • A bithiazole-based fluorescent chemosensor for ferric ion detection demonstrates high sensitivity and selectivity, with practical applications in biological systems (Geng et al., 2016).

Molecular Electronics

  • Bithiazole-based tetraarylenes, due to their unique photoreactive patterns, offer a novel design principle for the development of new photochromic materials (Gavrel et al., 2012).
  • Studies on 2,2′‐bis(4‐trifluoromethylphenyl)‐5,5′‐bithiazole suggest it as a suitable material for organic field-effect transistors due to its charge transport properties (Siddiqui et al., 2016).

properties

IUPAC Name

4-bromo-5-(4-bromo-1,3-thiazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S2/c7-5-3(11-1-9-5)4-6(8)10-2-12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLLAFRUWXQXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C2=C(N=CS2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-5,5'-bithiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dibromo-5,5'-bithiazole
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4,4'-Dibromo-5,5'-bithiazole
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4,4'-Dibromo-5,5'-bithiazole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4,4'-Dibromo-5,5'-bithiazole

Citations

For This Compound
2
Citations
W Sun, Y Adachi, J Ohshita - Dyes and Pigments, 2022 - Elsevier
Synthesis of thiazole-condensed germoles with enhanced electron-deficient properties - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 5 www.sciencedirect.com
MY Brusnakov, OV Golovchenko, LM Potikha… - Chemistry of …, 2023 - Springer
This review summarizes for the first time the literature data on the methods of constructing with covalent bonds condensed systems based on 1,3-oxazoles, 1,3-thiazoles, imidazoles, …
Number of citations: 0 link.springer.com

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